
Fmoc-Ser(PO(NHPr)2)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Ser(PO(NHPr)2)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids. This compound is specifically a serine derivative where the hydroxyl group of serine is phosphorylated and further modified with diisopropylamine groups. The Fmoc group is known for its hydrophobicity and aromaticity, which promotes the association of building blocks .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(PO(NHPr)2)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble solid support. The Fmoc group is then removed using piperidine, and the next amino acid is coupled using an activated ester or a coupling reagent . The phosphorylation of the serine residue can be achieved using phosphorylating agents such as diisopropyl phosphoramidite, followed by oxidation to form the phosphate ester .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of peptides with high purity. The use of automated systems also reduces the risk of human error and increases reproducibility .
化学反応の分析
Types of Reactions
Fmoc-Ser(PO(NHPr)2)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Phosphorylation: Introduction of the phosphate group using phosphorylating agents.
Coupling: Formation of peptide bonds using activated esters or coupling reagents.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Diisopropyl phosphoramidite: Used for phosphorylation.
Activated esters or coupling reagents: Used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, phosphorylated serine derivatives, and peptide chains with this compound incorporated .
科学的研究の応用
Fmoc-Ser(PO(NHPr)2)-OH has a wide range of applications in scientific research:
作用機序
The mechanism of action of Fmoc-Ser(PO(NHPr)2)-OH involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phosphorylated serine residue can mimic natural phosphorylation events, allowing researchers to study the effects of phosphorylation on protein function and signaling pathways .
類似化合物との比較
Similar Compounds
Fmoc-Ser(OH)-OH: A non-phosphorylated serine derivative.
Fmoc-Thr(PO(NHPr)2)-OH: A threonine derivative with similar phosphorylation.
Fmoc-Tyr(PO(NHPr)2)-OH: A tyrosine derivative with similar phosphorylation.
Uniqueness
Fmoc-Ser(PO(NHPr)2)-OH is unique due to its specific phosphorylation pattern and the presence of the Fmoc protective group. This combination allows for precise control over peptide synthesis and the study of phosphorylation effects, making it a valuable tool in various research fields .
特性
分子式 |
C24H32N3O6P |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
(2S)-3-[bis(propylamino)phosphoryloxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H32N3O6P/c1-3-13-25-34(31,26-14-4-2)33-16-22(23(28)29)27-24(30)32-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,21-22H,3-4,13-16H2,1-2H3,(H,27,30)(H,28,29)(H2,25,26,31)/t22-/m0/s1 |
InChIキー |
USPCXPRZWZJDNX-QFIPXVFZSA-N |
異性体SMILES |
CCCNP(=O)(NCCC)OC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CCCNP(=O)(NCCC)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



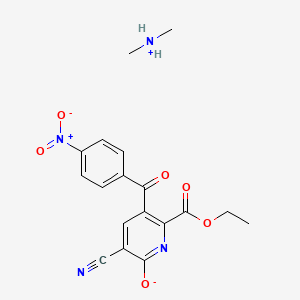
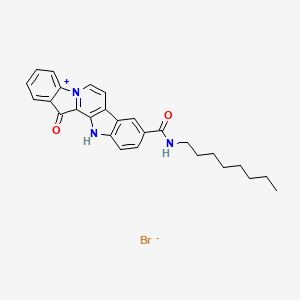
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
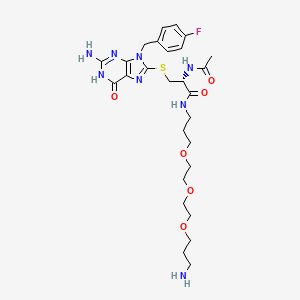

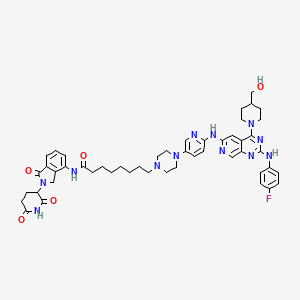
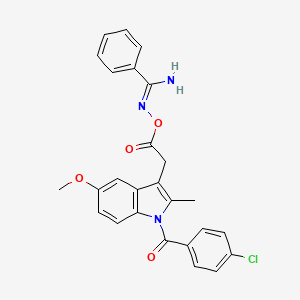
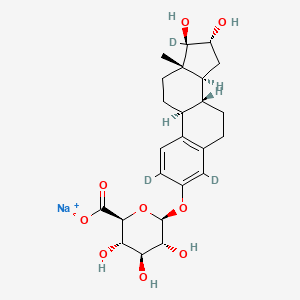
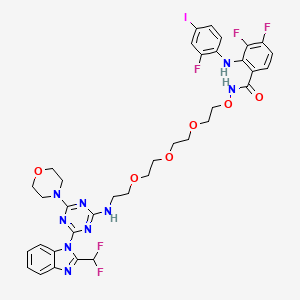
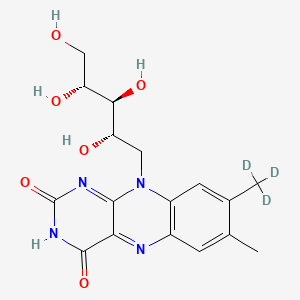
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)


